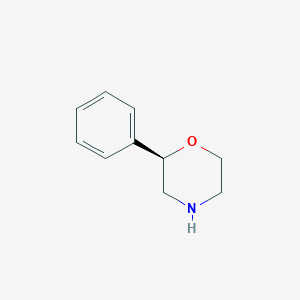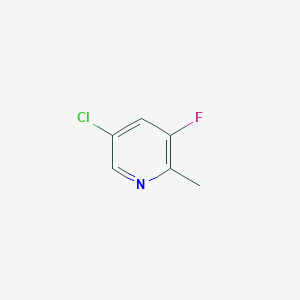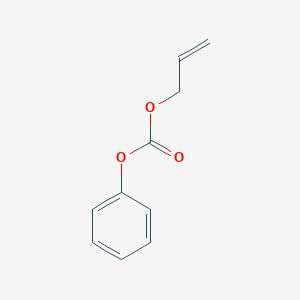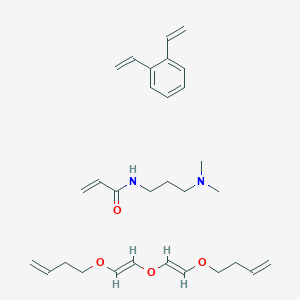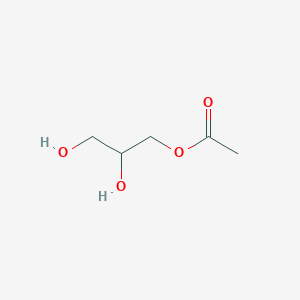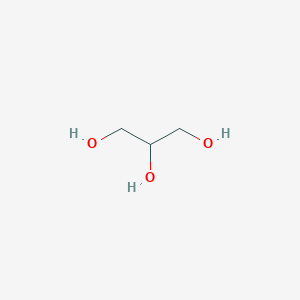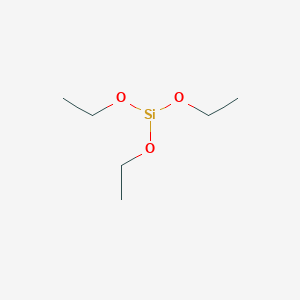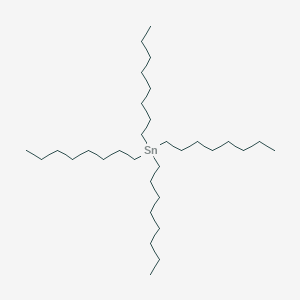
テトラオクチルスタンナン
概要
説明
Tetraoctyltin, also known as tetraoctylstannane, is an organotin compound with the molecular formula C₃₂H₆₈Sn. It is characterized by the presence of four octyl groups attached to a central tin atom. This compound is primarily used in the production of polyvinyl chloride (PVC) heat stabilizers .
科学的研究の応用
Tetraoctyltin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential effects on biological systems, including its toxicity and interactions with cellular components.
Medicine: Studied for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active organotin compounds.
Industry: Primarily used in the production of PVC heat stabilizers, which are essential for maintaining the stability and durability of PVC products
作用機序
Target of Action
Organotin compounds are known to interact with various cellular components, potentially affecting multiple targets .
Mode of Action
Organotin compounds are known to interact with cellular components, potentially leading to various cellular changes .
Biochemical Pathways
Organotin compounds are known to affect various biochemical processes, potentially leading to changes in multiple pathways .
Pharmacokinetics
The pharmacokinetics of organotin compounds can vary widely, affecting their bioavailability .
Result of Action
Organotin compounds like Tetraoctylstannane can produce neurotoxic and immunotoxic effects. They may directly activate glial cells contributing to neuronal cell degeneration by local release of pro-inflammatory cytokines, tumor necrosis factor-_, and/or interleukins. They may also induce apoptosis by direct action on neuronal cells .
Action Environment
Factors such as temperature, ph, and presence of other substances can potentially influence the action of organotin compounds .
生化学分析
Biochemical Properties
The biochemical properties of Tetraoctylstannane are not well-studied. Organotin compounds are known to interact with various enzymes and proteins. For instance, Tetraoctylstannane has been found to inhibit the activity of alcohol dehydrogenase 1A
Cellular Effects
They may directly activate glial cells contributing to neuronal cell degeneration by local release of pro-inflammatory cytokines, tumor necrosis factor-_, and/or interleukins . They may also induce apoptosis by direct action on neuronal cells .
Molecular Mechanism
As mentioned earlier, it has been found to inhibit the activity of alcohol dehydrogenase 1A This suggests that Tetraoctylstannane may exert its effects at the molecular level through enzyme inhibition
Metabolic Pathways
Organotin compounds are known to be absorbed via oral, inhalation, or dermal routes, with organotin compounds being much more readily absorbed than inorganic tin compounds . Tin may enter the bloodstream and bind to hemoglobin, where it is distributed and accumulates mainly in the kidney, liver, lung, and bone .
準備方法
Synthetic Routes and Reaction Conditions: Tetraoctyltin can be synthesized through the reaction of tin tetrachloride with octylmagnesium bromide in an ether solvent. The reaction typically proceeds as follows:
SnCl4+4C8H17MgBr→Sn(C8H17)4+4MgBrCl
The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods: In industrial settings, tetraoctyltin is produced by reacting tin tetrachloride with octylmagnesium bromide or octyllithium. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: Tetraoctyltin can undergo oxidation reactions to form tin oxides. These reactions are typically carried out using oxidizing agents such as hydrogen peroxide or ozone.
Substitution: The octyl groups in tetraoctyltin can be substituted with other alkyl or aryl groups through reactions with organometallic reagents.
Coupling Reactions: Tetraoctyltin can participate in coupling reactions with various organic substrates, often catalyzed by palladium or other transition metals.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ozone.
Substitution Reagents: Organolithium reagents, Grignard reagents.
Catalysts for Coupling Reactions: Palladium acetate, other palladium complexes.
Major Products Formed:
Oxidation: Tin oxides.
Substitution: Various organotin compounds with different alkyl or aryl groups.
Coupling Reactions: Alkylated or arylated organic products.
類似化合物との比較
Tetraethyltin: An organotin compound with four ethyl groups attached to a tin atom.
Tetrabutyltin: An organotin compound with four butyl groups attached to a tin atom.
Tetrahexyltin: An organotin compound with four hexyl groups attached to a tin atom.
Comparison: Tetraoctyltin is unique among these compounds due to the longer carbon chain of its octyl groups, which can influence its reactivity and physical properties. For example, tetraoctyltin has a higher molecular weight and boiling point compared to tetraethyltin and tetrabutyltin. The longer carbon chains also make tetraoctyltin more hydrophobic, which can affect its solubility and interactions with other molecules .
特性
IUPAC Name |
tetraoctylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C8H17.Sn/c4*1-3-5-7-8-6-4-2;/h4*1,3-8H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGNPNLBCGBCMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027538 | |
| Record name | Stannane, tetraoctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3590-84-9 | |
| Record name | Tetraoctylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3590-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraoctyltin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003590849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraoctylstannane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stannane, tetraoctyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stannane, tetraoctyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraoctyltin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAOCTYLTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EWL1E4B0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the environmental fate of tributyltin (TBT), and how does it degrade in natural settings?
A1: Tributyltin (TBT) is a toxic organotin compound known to persist in the environment, particularly in sediments. Research suggests that microbial processes in freshwater riverbed sediments can transform TBT into less harmful inorganic tin. [] This biodegradation process appears to be more efficient in organic-rich sediments compared to sandy, organic-poor sediments. [] For example, a study observed a faster degradation rate of TBT (half-life = 28 days) in organic-rich beaver pond sediments compared to sandy sediments from Crystal Lake (half-life = 78 days). [] This finding highlights the role of environmental factors in influencing the degradation of organotin compounds like TBT.
Q2: How can organotin compounds like tetraoctyltin be analyzed in complex biological samples?
A2: Analysis of organotin compounds in biological samples like fish, mussels, and barnacles can be effectively achieved using a technique involving in situ derivatization and extraction with sodium tetraethylborate. [] This method minimizes matrix effects common in biological samples and ensures complete sample dissolution. [] The use of multiple internal standards, including tripropyltin chloride, tetraoctyltin, and tetrabutyltin, helps to control for variations in derivatization efficiency, extraction recovery, and gas chromatography performance, respectively. [] This rigorous approach allows for accurate and reliable quantification of organotin species in various biological matrices.
Q3: Can tetraoctyltin be utilized in material science applications, and what are the advantages of such applications?
A3: Tetraoctyltin has shown promise in material science applications, particularly in the synthesis of nanocomposites. For instance, it can be used as a catalyst to facilitate the grafting of polymers like poly(ε-caprolactone) (PCL) onto magnetic nanoparticles like maghemite (γ-Fe2O3). [] This grafting process involves functionalizing PCL with silane groups using tetraoctyltin as a catalyst, followed by reaction with the maghemite nanoparticles. [] The resulting composite nanoparticles with covalently grafted PCL have potential applications in various fields, including drug delivery and biomedical imaging.
Q4: How do the structural features of tetraoctyltin influence its properties and applications?
A4: Tetraoctyltin's molecular structure significantly impacts its physical and chemical properties. It comprises a central tin atom bonded to four octyl chains, resulting in a bulky, non-polar molecule. [] This structure contributes to its low polarity and high molecular weight, making it suitable for applications like polymer grafting [] and as a model compound for studying molecular motions in complex liquids like lubricants. [] Understanding the relationship between tetraoctyltin's structure and its properties is crucial for tailoring its use in diverse applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


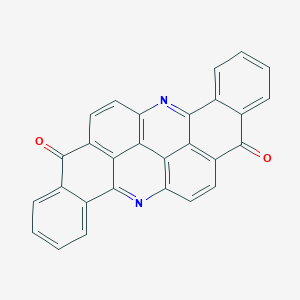
![Benzene-1,3-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B36564.png)
![2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B36585.png)
